molecular formula C7H7NO5S B2820789 2-Hydroxy-5-sulfamoylbenzoic acid CAS No. 5378-41-6

2-Hydroxy-5-sulfamoylbenzoic acid

Cat. No.: B2820789
CAS No.: 5378-41-6
M. Wt: 217.2
InChI Key: WKQMYKUTVQZUBG-UHFFFAOYSA-N
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Description

2-Hydroxy-5-sulfamoylbenzoic acid, also known as 5-sulfamoylsalicylic acid, is an organic compound with the molecular formula C7H7NO5S. It is a derivative of salicylic acid, where the hydroxyl group is positioned at the second carbon, and a sulfamoyl group is attached to the fifth carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Biochemical Pathways

It has been used as an organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones . This suggests that it may have a role in modulating enzymatic reactions in biochemical pathways.

Action Environment

The action of 2-Hydroxy-5-sulfamoylbenzoic acid can be influenced by various environmental factors. For instance, its catalytic activity in chemical reactions has been shown to be efficient under solvent-free reaction conditions . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxy-5-sulfamoylbenzoic acid are not well-studied. It is known to be involved in various biochemical reactions. Unfortunately, specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known .

Cellular Effects

It is not currently known how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is not currently known how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently known .

Metabolic Pathways

Any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not currently known .

Transport and Distribution

Any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .

Subcellular Localization

Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. One common method is the reaction of salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-sulfamoylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfamoyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl and sulfamoyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

2-Hydroxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in certain organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid: This compound has a similar structure but with a chlorine atom at the fourth position, which can alter its chemical properties and reactivity.

    2-Hydroxy-5-sulfobenzoic acid: This compound lacks the sulfamoyl group but has a sulfonic acid group instead, leading to different chemical behavior and applications.

Uniqueness: 2-Hydroxy-5-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-hydroxy-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQMYKUTVQZUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-5-sulfamoylbenzoic acid (58 g, 0.25 mole), 48% hydrobromic acid (150 ml), and acetic acid (150 ml) was heated to reflux for five hours. The progress of reaction was checked by thin layer chromatography (silica gel, 7:2:1 ethylacetate/methanol/29% ammonium hydroxide). Upon cooling, a solid crystallized out which was collected by filtration, and rinsed with cold water. This solid was dissolved in hot water (≤85° C.) and filtered through Celite® and recrystallized from the cool filtrate. Some of the recrystallized material was crystallized once more by dissolving in methanol, filtering, and mixing with excess amount of 1,1,1-trichloroethane. The mixture was evaporated to remove most of the methanol, and the resulting crystallizing mixture was stirred in ice bath. The solid was collected by filtration and rinsed with 1,1,1-trichloroethane, vacuum pumped at room temperature overnight to give a white solid, mp 234°-235° C.
Quantity
58 g
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Reaction Step One
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150 mL
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150 mL
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Reaction Step One
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ethylacetate methanol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Ammonia gas was bubbled through a solution of 107 mmol 5-chlorosulfonyl-2-hydroxy-benzoic acid in 250 ml acetone at 0° C. for 2 h. Argon gas was then bubbled through the reaction mixture for 1 h to purge excess ammonia. The mixture was then diluted with water, the pH adjusted to pH 14 by addition of 5 M aq NaOH solution, and the mixture was then extracted with ether/ethyl acetate (1:1). The aqueous phase was acidified with concentrated HCl, saturated with NaCl, and extracted twice with THF. The combined THF extracts were dried with Na2SO4. Evaporation of the solvent in vacuo followed by drying of the residue by heating at 60° C. overnight in vacuo yielded the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
107 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One

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